molecular formula C6H10N6O4 B14601745 1,3,7-Triazabicyclo[3.3.1]nonane, 5-nitro-3,7-dinitroso- CAS No. 60025-03-8

1,3,7-Triazabicyclo[3.3.1]nonane, 5-nitro-3,7-dinitroso-

Cat. No.: B14601745
CAS No.: 60025-03-8
M. Wt: 230.18 g/mol
InChI Key: IURZJULIOOJQKE-UHFFFAOYSA-N
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Description

1,3,7-Triazabicyclo[3.3.1]nonane, 5-nitro-3,7-dinitroso- is a complex organic compound with significant applications in various fields. It is known for its unique structure and reactivity, making it a subject of interest in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,7-Triazabicyclo[3.3.1]nonane, 5-nitro-3,7-dinitroso- typically involves the nitrolysis of 3,7-dinitro-1,3,5,7-tetraazabicyclo[3.3.1]nonane. This reaction is carried out in fuming nitric acid at temperatures ranging from -8°C to -36°C . The process involves the conversion of the starting material to intermediate compounds, which are then further nitrolyzed to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. Advanced techniques such as continuous flow reactors may be employed to optimize the reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

1,3,7-Triazabicyclo[3.3.1]nonane, 5-nitro-3,7-dinitroso- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher nitro derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The compound can participate in substitution reactions where the nitro groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include nitric acid for oxidation, reducing agents like hydrogen or metal hydrides for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions include higher nitro derivatives, amino derivatives, and substituted compounds with different functional groups.

Scientific Research Applications

1,3,7-Triazabicyclo[3.3.1]nonane, 5-nitro-3,7-dinitroso- has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of other complex organic compounds.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its reactivity and ability to form stable complexes with biological molecules.

    Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1,3,7-Triazabicyclo[3.3.1]nonane, 5-nitro-3,7-dinitroso- involves its interaction with molecular targets through its nitro and nitroso groups. These groups can participate in electrophilic and nucleophilic reactions, leading to the formation of stable complexes with target molecules. The pathways involved include the formation of cationic intermediates and subsequent nucleophilic attack by water or other nucleophiles .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,7-Triazabicyclo[3.3.1]nonane, 5-nitro-3,7-dinitroso- is unique due to its specific arrangement of nitro and nitroso groups, which confer distinct reactivity and stability. This makes it particularly valuable in applications requiring precise control over chemical reactions and interactions.

Properties

CAS No.

60025-03-8

Molecular Formula

C6H10N6O4

Molecular Weight

230.18 g/mol

IUPAC Name

5-nitro-3,7-dinitroso-1,3,7-triazabicyclo[3.3.1]nonane

InChI

InChI=1S/C6H10N6O4/c13-7-10-2-6(12(15)16)1-9(4-10)5-11(3-6)8-14/h1-5H2

InChI Key

IURZJULIOOJQKE-UHFFFAOYSA-N

Canonical SMILES

C1C2(CN(CN1CN(C2)N=O)N=O)[N+](=O)[O-]

Origin of Product

United States

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